(1R,2S,9R)-11-[3-(trifluoromethyl)pyridin-2-yl]-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one
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Overview
Description
The compound (1R,2S,9R)-11-[3-(trifluoromethyl)pyridin-2-yl]-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one is a complex organic molecule characterized by its unique tricyclic structure and the presence of a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,9R)-11-[3-(trifluoromethyl)pyridin-2-yl]-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one typically involves multiple steps, including the formation of the tricyclic core and the introduction of the trifluoromethyl group. Common synthetic routes may involve:
Cyclization Reactions: Formation of the tricyclic structure through cyclization reactions, often using catalysts and specific reaction conditions to ensure the correct stereochemistry.
Introduction of the Trifluoromethyl Group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under controlled conditions to attach the trifluoromethyl group to the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,9R)-11-[3-(trifluoromethyl)pyridin-2-yl]-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one: can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(1R,2S,9R)-11-[3-(trifluoromethyl)pyridin-2-yl]-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one: has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (1R,2S,9R)-11-[3-(trifluoromethyl)pyridin-2-yl]-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Trimethoxyphenylsilane: An organotrialkoxysilane used in sol-gel processing and the preparation of polytrimethoxyphenylsilane.
Uniqueness
(1R,2S,9R)-11-[3-(trifluoromethyl)pyridin-2-yl]-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one: is unique due to its tricyclic structure and the presence of a trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(1R,2S,9R)-11-[3-(trifluoromethyl)pyridin-2-yl]-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N3O/c18-17(19,20)13-3-2-6-21-16(13)22-8-11-7-12(10-22)14-4-1-5-15(24)23(14)9-11/h2-3,6,11-12,14H,1,4-5,7-10H2/t11-,12-,14+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSSXQULODRNMU-BZPMIXESSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CC(CN(C3)C4=C(C=CC=N4)C(F)(F)F)CN2C(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H]3C[C@H](CN(C3)C4=C(C=CC=N4)C(F)(F)F)CN2C(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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